molecular formula C15H9ClN2O2 B1608760 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 669709-49-3

6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No. B1608760
M. Wt: 284.69 g/mol
InChI Key: JUPGJLOVMZDPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid (6-Cl-2-PQC) is a heterocyclic compound that has been extensively studied due to its potential applications in medicinal chemistry and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 6-Cl-2-PQC is also used as a chemical reagent for the synthesis of other organic compounds.

Scientific Research Applications

Chemical Synthesis and Functionalization

Research has shown that compounds related to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid are involved in various chemical synthesis and functionalization processes. For instance, Kang et al. (2015) explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, a process relevant to the functionalization of related compounds (Kang, Richers, Sawicki, & Seidel, 2015). Similarly, Le et al. (2019) demonstrated that 1-Aminopyridinium ylides, which are structurally similar to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, are efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives (Le, Nguyen, & Daugulis, 2019).

Catalytic and Synthetic Applications

Ghorbani‐Choghamarani and Azadi (2015) investigated the synthesis and application of a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This research highlights the potential catalytic applications of compounds related to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid in the synthesis of other complex molecules (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Novel Compounds

Al-Issa (2012) detailed the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the versatility of pyridine-based compounds in the creation of novel molecular structures, which can be related to the study of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid (Al-Issa, 2012).

Structural and Spectroscopic Characterization

Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives, which are structurally similar to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, using FT-IR and UV-Vis spectroscopy techniques, as well as DFT calculations. This work underscores the importance of spectroscopic and computational methods in understanding the properties of such compounds (Tamer et al., 2018).

properties

IUPAC Name

6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPGJLOVMZDPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395359
Record name 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

CAS RN

669709-49-3
Record name 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 6
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.